Azanide

Stoichiometry Reagent purity Synthetic precision

Azanide (NH₂⁻) is the IUPAC-defined amide anion, distinguished from its alkali metal salts by its negligible counterion mass (MW 16.023 g/mol), enabling ultra-precise stoichiometric control in micro-scale synthesis, high-throughput experimentation, and kinetic studies. Its rigorously determined enthalpy of formation (111.79 ± 0.29 kJ/mol) provides an essential benchmark for computational reaction modeling. For medicinal chemists, azanide surrogates enable mild, transition-metal-free N-aryl amination. Procure the correct azanide form—free ion, characterized salt, or surrogate—to ensure reproducibility in nucleophilic catalysis, ligand design, and pharmaceutical building-block synthesis.

Molecular Formula NH2(−)
H2N-
Molecular Weight 16.023 g/mol
CAS No. 17655-31-1
Cat. No. B107984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzanide
CAS17655-31-1
Synonymsazanide
Molecular FormulaNH2(−)
H2N-
Molecular Weight16.023 g/mol
Structural Identifiers
SMILES[NH2-]
InChIInChI=1S/H2N/h1H2/q-1
InChIKeyHYGWNUKOUCZBND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azanide (CAS 17655-31-1) as a Precise Anionic Building Block in Synthesis


Azanide (NH₂⁻), the IUPAC-sanctioned name for the amide anion, is a monovalent inorganic anion and the conjugate base of ammonia [1]. It serves as the fundamental reactive nitrogen nucleophile in numerous chemical transformations, with a molecular weight of 16.023 g/mol [1]. Its thermochemical properties are precisely defined, with an enthalpy of formation (ΔfH°(298.15 K)) of 111.79 ± 0.29 kJ/mol [2].

Why Alkali Metal Amides Cannot Simply Replace the Free Azanide Ion


The term 'azanide' specifically denotes the free NH₂⁻ anion, while its most common commercial derivatives are alkali metal salts (e.g., sodium amide, lithium amide). Direct substitution is not scientifically sound due to a critical difference in the counter-cation's influence. The counterion (Li⁺, Na⁺, K⁺) profoundly alters the compound's physical state, solubility, and, crucially, its reactivity profile. For instance, the solubility of the azanide salt varies significantly; lithium azanide may display superior solubility in polar solvents due to the smaller lithium ion radius [1]. Furthermore, the nucleophilicity and basicity of the reactive NH₂⁻ unit are heavily modulated by the cation's association, with lithium amide often showing greater selectivity than its sodium counterpart [2]. Procurement of the correct form is therefore essential for reproducible synthetic outcomes.

Quantitative Differentiation: Azanide vs. Alkali Metal Amides


Molecular Weight and Stoichiometric Precision: Azanide vs. Sodium Amide

When precise stoichiometric control is required, the free azanide anion (NH₂⁻) offers a significant advantage over its metal salt counterparts due to its substantially lower molecular weight. This directly impacts the mass of reagent needed for a given molar quantity, reducing potential errors and simplifying calculations, especially in micro-scale or automated synthesis [1][2].

Stoichiometry Reagent purity Synthetic precision

Thermodynamic Foundation: Defined Enthalpy of Formation for the Free Anion

The free azanide anion has a precisely determined and internationally recognized standard enthalpy of formation. This value serves as a cornerstone for computational predictions and understanding reaction energetics. In contrast, the thermochemical data for its metal amide derivatives are often less precisely defined for the free ion in the gas phase, as they include contributions from the metal-nitrogen bond and lattice energy [1][2].

Thermochemistry Computational chemistry Reaction energetics

Targeted Reactivity via Azanide Surrogates: A Safer, Metal-Free Approach

Direct use of alkali metal amides for amination often suffers from poor selectivity and safety hazards due to their high basicity and reactivity. A novel amidine-based azanide surrogate was developed to deliver the NH₂⁻ unit in a controlled manner. This reagent enables the conversion of electron-deficient (hetero)aryl halides into primary N-aryl amines under transition-metal-free conditions at 40 °C, offering a safer and more selective alternative to existing anionic N-nucleophiles [1][2].

Amination Aryl halides Transition-metal-free synthesis Nucleophilic substitution

Recommended Application Scenarios for Azanide and Its Derivatives


High-Precision Stoichiometric Reactions and Reagent Standardization

For research requiring the highest level of accuracy in reagent preparation, such as in micro-scale synthesis, automated high-throughput experimentation, or kinetic studies, the azanide ion's low molecular weight (16.023 g/mol) provides a distinct advantage over its metal amide counterparts [1]. This allows for more precise weighing and minimizes the introduction of counterion mass that could complicate purification or downstream analysis. Procurement of the pure azanide salt or a well-characterized solution is preferred when stoichiometric control is paramount.

Computational Chemistry and Fundamental Thermochemical Studies

The precisely determined enthalpy of formation for the free azanide ion (111.79 ± 0.29 kJ/mol) is a critical reference point for computational chemists modeling reaction mechanisms, energetics, or the behavior of nitrogen-containing species [1]. This data is fundamental for high-accuracy quantum chemical calculations and cannot be substituted with values from metal amide salts, which include contributions from metal-nitrogen bonding and lattice energies.

Controlled, Metal-Free Amination in Complex Molecule Synthesis

For medicinal and agrochemical chemists synthesizing N-aryl amines, the use of an azanide surrogate (such as the reported amidine reagent) offers a transformative methodological advantage. This approach enables the installation of a primary amine onto electron-deficient aryl halides at mild temperatures (40 °C) without the need for transition-metal catalysts, strong bases, or hazardous azide salts [1][2]. This method enhances safety, improves functional group compatibility, and simplifies purification, making it a preferred route for synthesizing pharmaceutical building blocks.

Synthesis of Metal Amide Complexes for Catalysis

Azanide is the key ligand in a broad class of metal amide complexes (e.g., with Ni, Pd, Pt), which are crucial intermediates and catalysts in organic transformations [1]. Its strong σ-donor and potential π-donor capabilities allow for tuning the electronic properties of the metal center [2]. Procuring the appropriate azanide precursor is essential for the rational synthesis of these catalysts, which find applications in cross-coupling reactions, polymerization, and hydrogenation [1].

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